molecular formula C14H15ClN2 B1320341 N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine CAS No. 893751-54-7

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine

Cat. No.: B1320341
CAS No.: 893751-54-7
M. Wt: 246.73 g/mol
InChI Key: RHTJNUGWLJKUSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a benzyl group, a chlorine atom, and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine typically involves multiple steps, starting from readily available benzene derivatives. One common method involves the following steps:

    Nitration: Benzene is nitrated to form nitrobenzene.

    Reduction: Nitrobenzene is reduced to aniline.

    N-alkylation: Aniline undergoes N-alkylation with benzyl chloride to form N-benzylaniline.

    Chlorination: N-benzylaniline is chlorinated to introduce the chlorine atom at the desired position.

    N-methylation: Finally, the compound is methylated on the nitrogen atom to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-N-benzyl-4-chlorobenzene-1,2-diamine: Lacks the methyl group on the nitrogen atom.

    1-N-methyl-4-chlorobenzene-1,2-diamine: Lacks the benzyl group.

    4-chloro-1,2-diaminobenzene: Lacks both the benzyl and methyl groups.

Uniqueness: N1-Benzyl-4-chloro-N1-methylbenzene-1,2-diamine is unique due to the presence of both the benzyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents can lead to distinct properties and applications compared to similar compounds.

Properties

IUPAC Name

1-N-benzyl-4-chloro-1-N-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2/c1-17(10-11-5-3-2-4-6-11)14-8-7-12(15)9-13(14)16/h2-9H,10,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTJNUGWLJKUSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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